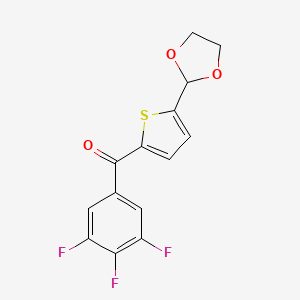
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% (5-DTFBT) is a compound that is used in a variety of scientific research applications. It is a heterocyclic compound composed of five carbon atoms, an oxygen atom, and two sulfur atoms. 5-DTFBT has been studied extensively due to its unique properties and potential applications in a variety of fields.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% has been studied extensively due to its unique properties and potential applications in a variety of fields. It has been used in research related to organic solar cells, organic light-emitting diodes, and organic field-effect transistors. It has also been used in the study of organic materials for applications in catalysis, drug delivery, and bioimaging. 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% has also been used in the study of organic materials for applications in organic optoelectronic devices, such as lasers and photodetectors.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% is not fully understood. It is believed that the compound acts as an electron acceptor, which allows it to be used in a variety of optoelectronic applications. The compound is also believed to have an effect on the photoresponse of organic materials. In addition, 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% has been found to interact with other molecules, such as DNA and proteins, which could have implications for its use in drug delivery and bioimaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% are not fully understood. However, the compound has been found to have an effect on the photoresponse of organic materials, which could have implications for its use in optoelectronic applications. In addition, the compound has been found to interact with other molecules, such as DNA and proteins, which could have implications for its use in drug delivery and bioimaging.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% in laboratory experiments include its availability and low cost. In addition, the compound is relatively easy to synthesize in the laboratory and has a wide range of potential applications. The main limitation of using 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% in laboratory experiments is the lack of understanding of its mechanism of action and the potential biochemical and physiological effects of the compound.
Future Directions
The potential future directions for 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% include further research into its mechanism of action and biochemical and physiological effects. In addition, further research is needed to explore the potential applications of the compound in optoelectronic devices, drug delivery, and bioimaging. Finally, further research is needed to explore the potential of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% as a catalyst for organic reactions.
Synthesis Methods
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% can be synthesized in the laboratory by a variety of methods. The most common method involves the reaction of 1,3-dioxolan-2-yl-2-trifluoromethylbenzene with thiophene-2-carboxylic acid in the presence of an acid catalyst. This reaction yields 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% as the main product, with minor amounts of other byproducts. Other methods of synthesis include the reaction of 1,3-dioxolan-2-yl-2-trifluoromethylbenzene with thiophene-2-carboxaldehyde in the presence of an acid catalyst, or the reaction of 1,3-dioxolan-2-yl-2-trifluoromethylbenzene with thiophene-2-carboxylic acid in the presence of an alcohol catalyst.
properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3S/c15-8-5-7(6-9(16)12(8)17)13(18)10-1-2-11(21-10)14-19-3-4-20-14/h1-2,5-6,14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGONMTMACONOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


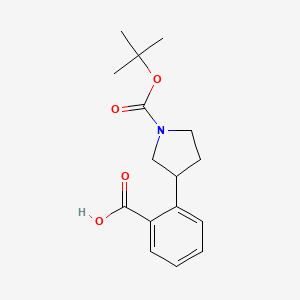
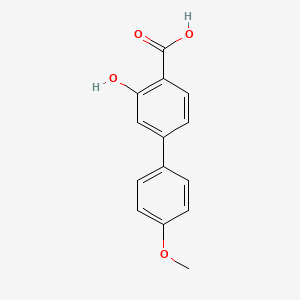
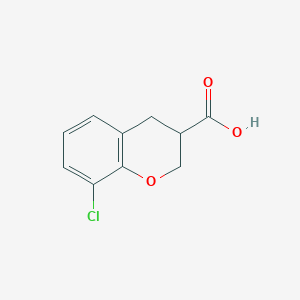

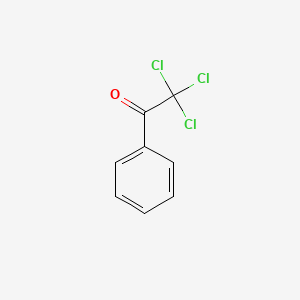

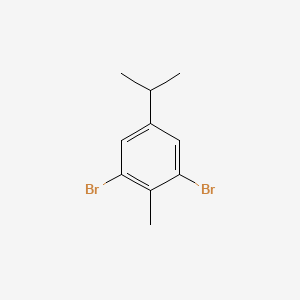
![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)
![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)

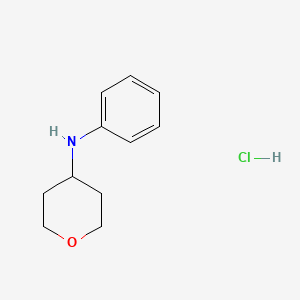
![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)
